6-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-one chemical properties
6-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-one chemical properties
An In-depth Technical Guide to 6-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-one: A Key Intermediate in Modern Drug Discovery
Foreword for the Senior Application Scientist
This technical guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 6-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-one. The information herein is a consolidation of data from chemical suppliers, patent literature, and scientific publications on related indanone derivatives, presented to facilitate further research and development in medicinal chemistry.
Introduction: The Significance of the Indanone Scaffold
6-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-one is a halogenated derivative of 1-indanone. The indanone core, a bicyclic structure featuring a fused benzene and cyclopentanone ring, is considered a "privileged scaffold" in medicinal chemistry.[1] This is due to its prevalence in a wide array of pharmacologically active compounds and natural products. The strategic incorporation of bromo and fluoro substituents onto the aromatic ring of the indanone structure significantly alters the molecule's electronic properties, lipophilicity, and metabolic stability. These modifications make 6-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-one a highly valuable and versatile intermediate for the synthesis of novel therapeutic agents. The indanone moiety is a key component in drugs with diverse therapeutic activities, including treatments for Alzheimer's disease, cancer, and microbial and viral infections.[1]
Physicochemical and Spectroscopic Profile
While a complete, experimentally verified dataset is not extensively available in public literature, the following tables summarize the known physicochemical properties and predicted spectroscopic features of 6-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-one.
Physicochemical Properties
The fundamental properties of this compound are primarily sourced from commercial suppliers.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1273595-81-5 | [2][3] |
| Molecular Formula | C₉H₆BrFO | |
| Molecular Weight | 229.05 g/mol | |
| Appearance | White to Yellow powder to crystal | [2] |
| Melting Point | 120.0 to 124.0 °C | [2] |
| Purity | >97.0% (GC) | [2] |
| Synonyms | 6-Bromo-5-fluoro-1-indanone | [2] |
Spectroscopic Analysis (Predicted)
Detailed, experimentally validated spectroscopic data with complete peak assignments for 6-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-one are not readily found in publicly accessible databases. The expected spectral characteristics presented below are based on the compound's structure and data from analogous molecules.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Features |
| ¹H NMR | Aromatic Region: Two distinct signals for the aromatic protons. One is expected to appear as a doublet, and the other as a doublet of doublets, arising from coupling to the adjacent proton and the fluorine atom. Aliphatic Region: Two triplets corresponding to the two methylene (-CH₂-) groups at positions 2 and 3 of the indanone ring system. |
| ¹³C NMR | Carbonyl Carbon (C=O): A signal in the downfield region (approximately 190-200 ppm). Aromatic Carbons: Six signals are anticipated, with the carbon directly bonded to the fluorine atom exhibiting a characteristic large one-bond C-F coupling constant (¹JC-F). Aliphatic Carbons: Two signals corresponding to the methylene carbons. |
| Mass Spectrometry (EI) | Molecular Ion Peak (M⁺): Presence of isotopic peaks at m/z 228 and 230 in an approximate 1:1 ratio, which is characteristic of a molecule containing one bromine atom. Fragmentation: A significant fragment corresponding to the loss of a neutral carbonyl group ([M-CO]⁺). |
| Infrared (IR) | Carbonyl Stretch: A strong absorption band characteristic of the ketone's C=O stretch, expected around 1700-1720 cm⁻¹. Other Features: Bands corresponding to aromatic C-H and C=C stretching, as well as a C-F stretching band. |
Synthesis and Experimental Protocols
The synthesis of 6-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-one is documented in patent literature, where it serves as a crucial intermediate. The most common and effective method for preparing 1-indanones is the intramolecular Friedel-Crafts acylation of a corresponding 3-arylpropanoic acid.[4]
Synthetic Pathway: Intramolecular Friedel-Crafts Acylation
A documented method for the synthesis of 6-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-one involves the cyclization of 3-(4-bromo-3-fluorophenyl)propanoic acid, utilizing a strong acid catalyst like polyphosphoric acid (PPA).[5]
Synthesis of 6-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-one.
Detailed Experimental Protocol
This protocol is adapted from the procedure described in patent WO2015191506A2.[5]
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Reaction Setup: A mixture of 3-(4-bromo-3-fluorophenyl)propanoic acid (1.0 equivalent) and polyphosphoric acid is prepared in a suitable reaction vessel.
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Reaction Conditions: The reaction mixture is heated to 80°C and stirred for an extended duration (e.g., 160 hours, as detailed in the patent). The reaction's progress should be monitored using an appropriate analytical method, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Work-up: Upon completion, the reaction mixture is cooled to room temperature and then carefully poured into ice water to quench the reaction.
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Extraction: The aqueous mixture is extracted multiple times with an organic solvent, such as ethyl acetate. The organic layers are then combined.
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Purification: The combined organic extracts are washed, dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is evaporated under reduced pressure to yield the crude product. Further purification of the crude 6-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-one can be achieved through techniques like recrystallization or column chromatography.
Chemical Reactivity and Synthetic Utility
The synthetic versatility of 6-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-one stems from the reactivity of its three primary functional components: the ketone, the substituted aromatic ring, and the acidic protons alpha to the carbonyl group.
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Ketone Transformations: The carbonyl group is amenable to a wide range of classical ketone reactions, including reduction to the corresponding alcohol (6-bromo-5-fluoro-2,3-dihydro-1H-inden-1-ol), reductive amination, and the addition of organometallic reagents.
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Aromatic Ring Functionalization: The bromine atom on the aromatic ring serves as a versatile handle for further modifications via cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig amination. This allows for the introduction of a diverse array of substituents, which is crucial for structure-activity relationship (SAR) studies.
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Alpha-Functionalization: The protons on the carbon adjacent to the carbonyl group (C-2) are acidic and can be deprotonated by a base to form an enolate. This enolate can subsequently react with various electrophiles, enabling alkylation, aldol condensation, and other carbon-carbon bond-forming reactions at this position.
Recent patent literature also describes a reaction where 6-bromo-5-fluoro-2,3-dihydro-1H-inden-1-one is treated with isopentyl nitrite in the presence of HCl, indicating its utility in the synthesis of diazo compounds or other transformations involving nitrosation.[6]
Key reactivity pathways of 6-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-one.
Applications in Drug Discovery and Development
Indanone derivatives are of considerable interest in medicinal chemistry due to their broad spectrum of biological activities. The presence of fluorine and bromine atoms in 6-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-one can further enhance these properties.
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Scaffold for Bioactive Molecules: This compound is a valuable intermediate for the synthesis of more complex molecules with potential therapeutic uses. The bromo and fluoro substituents can be strategically utilized to optimize the pharmacokinetic and pharmacodynamic profiles of the final drug candidates.[7][8]
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Precursor for Central Nervous System (CNS) Agents: Halogenated indanones are frequently employed in the development of agents that target the CNS, including the synthesis of ligands for serotonin and dopamine receptors.[7]
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Intermediate for Kinase Inhibitors: Patent literature reveals that this compound is a key intermediate in the synthesis of RAF serine/threonine protein kinase inhibitors, which are under investigation for the treatment of various cancers.[6]
The adaptability of this building block facilitates the creation of diverse chemical libraries for high-throughput screening against a multitude of biological targets, solidifying its importance as a valuable tool in modern drug discovery programs.
Conclusion
6-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-one is a strategically substituted indanone derivative with significant potential as a building block in medicinal chemistry. While comprehensive experimental data is not fully available in the public domain, the known synthetic routes and the predictable reactivity of its functional groups make it a valuable intermediate for the development of novel therapeutic agents, particularly in the areas of oncology and neurology. Further research into the synthesis of new derivatives and their biological evaluation is warranted to fully explore the potential of this versatile scaffold.
References
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5-Bromo-7-fluoro-1-indanone. Axplora. [Link]
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6-Bromo-5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one (1 x 100 mg). Reagentia. [Link]
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Siddappa, P., et al. (2017). Recent developments in biological activities of indanones. PubMed. [Link]
- A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
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Synthesis of 1-indanones with a broad range of biological activity. PMC - NIH. [Link]
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Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Publishing. [Link]
- Pyrrolo[2,3-c]pyridines as imaging agents for neurofibrilary tangles.
- Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof.
- INHIBITORS OF RAF KINASES.
- Synthetic method of 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo [ D ] imidazole.
- 多环类聚(adp核糖)聚合酶选择性抑制剂.
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